molecular formula C20H17ClN2O B294978 N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide

N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide

Cat. No.: B294978
M. Wt: 336.8 g/mol
InChI Key: HOSDOHDQCKMGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide, also known as CR8, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide has been extensively studied for its potential use in cancer therapy. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to inhibit the activity of CDK1, CDK2, and CDK9, making it a promising candidate for cancer treatment.

Mechanism of Action

N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide inhibits CDK activity by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its target proteins, which are critical for cell cycle progression. In addition, this compound has been shown to induce the degradation of CDK9, which is important for the transcription of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and prolong survival in animal models of cancer. However, the effects of this compound on normal cells and tissues have not been extensively studied.

Advantages and Limitations for Lab Experiments

N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of CDKs in cell cycle regulation and cancer. However, its use in lab experiments is limited by its solubility and stability, which can affect its potency and specificity.

Future Directions

Future research on N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide should focus on its potential use in combination therapy with other cancer drugs. In addition, the effects of this compound on normal cells and tissues should be further studied to determine its safety and efficacy as a cancer therapy. Finally, the development of more potent and selective CDK inhibitors based on the structure of this compound is an important area of future research.

Synthesis Methods

The synthesis of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide involves a multi-step process that begins with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-yl chloride. This intermediate is then reacted with 2,2-diphenylpropanoyl chloride in the presence of triethylamine to form this compound.

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide

InChI

InChI=1S/C20H17ClN2O/c1-20(15-9-4-2-5-10-15,16-11-6-3-7-12-16)19(24)23-17-13-8-14-22-18(17)21/h2-14H,1H3,(H,23,24)

InChI Key

HOSDOHDQCKMGSC-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

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